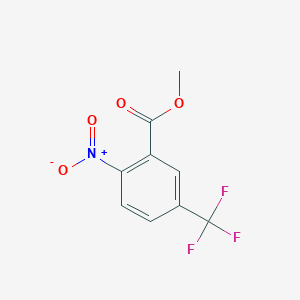

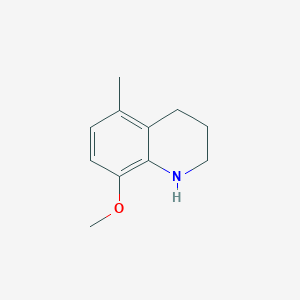

3-Methyl-5-p-tolyl-1h-pyrazole

Descripción general

Descripción

3-Methyl-5-p-tolyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3,5-diaryl-1H-pyrazoles can be achieved through Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . Additionally, the direct sulfenylation of 1-aryl pyrazolones using N-chlorosuccinimide has been reported to produce tolylthiopyrazol derivatives . Another method described involves a 3+2 annulation approach for the direct synthesis of substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For example, the structure of a tolylthiopyrazol derivative was confirmed by X-ray diffraction studies, revealing that it crystallizes in the monoclinic crystal class . Similarly, the crystal structure of other pyrazole derivatives has been determined, showing various conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including methylation, which can occur at the endocyclic nitrogen atoms when treated with methyl iodide . The reaction of 3(5)-methyl-1H-pyrazole with chloroform under phase-transfer catalyzed conditions affords four isomers, demonstrating the versatility of pyrazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using a range of spectroscopic and computational techniques. Spectroscopic methods such as NMR, IR, and mass spectrometry are used to characterize the synthesized compounds . Computational studies, including density functional theory (DFT) calculations, provide insights into the electronic structures, molecular geometries, and potential applications of these compounds. For example, DFT and thermo-optical studies have been conducted to investigate the non-linear optical properties of certain pyrazole derivatives . Additionally, some pyrazole compounds have been evaluated for their antioxidant properties .

Aplicaciones Científicas De Investigación

DNA Binding Behavior of Schiff Bases

Pyrazolone derivatives, including 3-Methyl-5-p-tolyl-1H-pyrazole, have been investigated for their DNA binding behavior. Studies have focused on the synthesis and characterization of Schiff bases containing acyl pyrazolones and their copper(II) complexes. These complexes exhibit the ability to intercalate with DNA, suggesting potential applications in molecular biology and pharmacology (Va et al., 2013).

Anti-inflammatory and COX-2 Inhibition Properties

A new class of pyrazole sulfonate molecules, based on 3-Methyl-5-p-tolyl-1H-pyrazole, demonstrated significant anti-inflammatory effects. These compounds, including 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate, have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. This discovery points to potential therapeutic applications in treating inflammation-related disorders (Yao et al., 2021).

Corrosion Inhibition for Mild Steel

Pyrazole derivatives, such as 3-Methyl-5-p-tolyl-1H-pyrazole, have been explored as corrosion inhibitors for mild steel. This application is particularly relevant in industrial processes like steel pickling, where corrosion resistance is crucial. Studies reveal that these derivatives exhibit high efficiency in inhibiting corrosion, indicating their potential for industrial applications (Dohare et al., 2017).

Applications in Lithium-Ion Batteries

Methylated pyrazole derivatives, including those based on 3-Methyl-5-p-tolyl-1H-pyrazole, have been synthesized and characterized for use in lithium-ion batteries. These derivatives show promising results in improving the cycling performance of batteries, highlighting their potential in the field of energy storage and battery technology (von Aspern et al., 2020).

Synthesis and Structural Analysis

Research has also delved into the synthesis and crystal structure analysis of 3-Methyl-5-p-tolyl-1H-pyrazole derivatives. This includes studies on their vibrational spectroscopic properties, molecular dynamic simulations, and molecular docking studies. Such investigations provide a deeper understanding of the molecular structure and potential applications in fields like drug design (Pillai et al., 2017).

Safety And Hazards

Direcciones Futuras

Pyrazole derivatives, including “3-Methyl-5-p-tolyl-1h-pyrazole”, have shown potential in various sectors of the chemical industry, including medicine and agriculture . They have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propiedades

IUPAC Name |

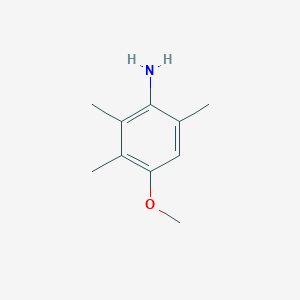

5-methyl-3-(4-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBXABQYUJKQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-p-tolyl-1h-pyrazole | |

CAS RN |

90861-52-2 | |

| Record name | 5-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.